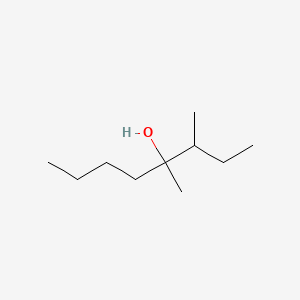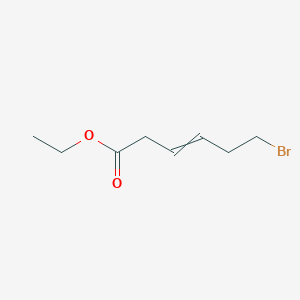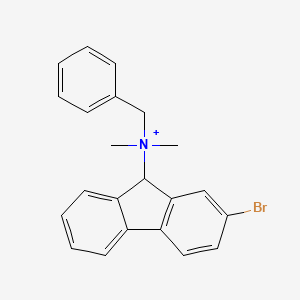
3,4-Dimethyloctan-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyloctan-4-OL: is an organic compound with the molecular formula C10H22O It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom in an octane chain, which also has methyl groups attached to the third and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyloctan-4-OL can be achieved through several methods. One common approach involves the Grignard reaction , where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 3,4-dimethyl-2-pentanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl group to a hydroxyl group, yielding the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethyloctan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones (e.g., 3,4-dimethyl-2-octanone) or carboxylic acids (e.g., 3,4-dimethyloctanoic acid).
Reduction: Alkanes (e.g., 3,4-dimethyloctane).
Substitution: Alkyl halides (e.g., 3,4-dimethyloctyl chloride).
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethyloctan-4-OL is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound can be used as a solvent or reagent in various biochemical assays. Its structural properties make it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: While not a common drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including surfactants, lubricants, and plasticizers. Its properties make it suitable for use in formulations requiring specific solubility and stability characteristics.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyloctan-4-OL depends on its application. In chemical reactions, the hydroxyl group (-OH) serves as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-4-octanol: Similar in structure but with different positioning of methyl groups.
3,4-Dimethyl-2-pentanol: A shorter chain alcohol with similar functional groups.
4-Methyl-2-pentanol: Another secondary alcohol with a different carbon chain length.
Uniqueness: 3,4-Dimethyloctan-4-OL is unique due to its specific arrangement of methyl groups and the hydroxyl group on the octane chain. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
66719-30-0 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
3,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(4,11)9(3)6-2/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
JEBZCASOCDXENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)







![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)



